Glycolate
Overview
Description
Glycolate, also known as glycolic acid, is a colorless, odorless, and water-soluble organic acid. It is a member of the alpha-hydroxy acid (AHA) family and is widely used in the cosmetic industry as an exfoliating agent. Glycolate is also used in the pharmaceutical industry as a skin-penetration enhancer and in the food industry as a flavoring agent. In
Scientific Research Applications
Glycolate Production from Acetate and Glucose
Glycolate, a bulk chemical widely used in the textile, food processing, and pharmaceutical industries, can be produced from sugars via microbial fermentation. A study focused on increasing carbon yield in glycolate production by utilizing acetate and glucose in Escherichia coli, achieving increased glycolate titer and yield, with potential implications for efficient industrial production (Yu et al., 2020).
Glycolate Production from Glycerol
Another research explored the production of glycolate from glycerol, a by-product of biodiesel production, using engineered Escherichia coli. This represents a novel biosynthetic pathway, demonstrating the potential of glycerol as a sustainable feedstock for glycolate synthesis (Zhan et al., 2020).
Glycolate from Xylose
A study in Escherichia coli introduced a new route for glycolate production from xylose, the second most abundant sugar in nature. This approach presented a high yield and productivity of glycolate, offering an alternative choice for its industrial production (Liu et al., 2018).
Glycolate in Microalgae
Investigation into glycolate production in microalgae showed that under specific conditions, Chlamydomonas can be cultivated to excrete glycolate efficiently. This highlights glycolate's potential as a carbon source for biotechnological applications (Taubert et al., 2019).
Glycolate in Glycomics
In the field of glycomics, which studies all glycan molecules synthesized by an organism, glycolate is relevant due to its involvement in the metabolism of glycolic acid and related intermediates. This is crucial for understanding the metabolism and transport of photosynthetic carbon in plants and algae (Wang and Burris, 1963).
properties
IUPAC Name |
2-hydroxyacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMRFAOFKBGASW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3O3- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901036536 | |
Record name | Hydroxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901036536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycolate | |
CAS RN |
666-14-8 | |
Record name | Hydroxyacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=666-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901036536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.